1,2-Dichloro-3,5-dinitrobenzene

Polybenzoxazole monomer synthesis 4,6-Diaminoresorcinol Vicarious nucleophilic substitution

1,2-Dichloro-3,5-dinitrobenzene (CAS 2213‑80‑1) is a dichlorodinitro aromatic in which the two chlorine atoms occupy ortho positions while the nitro groups are located at the 3- and 5-positions. This substitution pattern produces an electronic and steric environment that is distinct from all other dichlorodinitrobenzene isomers and enables transformations that are not accessible with the more common 1,4‑ or 1,3‑dichloro isomers.

Molecular Formula C6H2Cl2N2O4
Molecular Weight 236.99 g/mol
CAS No. 2213-80-1
Cat. No. B1600001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-3,5-dinitrobenzene
CAS2213-80-1
Molecular FormulaC6H2Cl2N2O4
Molecular Weight236.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H
InChIKeyUDZACPYKQWPMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-3,5-dinitrobenzene (CAS 2213-80-1) – a regiospecifically substituted aromatic building block for precision synthesis


1,2-Dichloro-3,5-dinitrobenzene (CAS 2213‑80‑1) is a dichlorodinitro aromatic in which the two chlorine atoms occupy ortho positions while the nitro groups are located at the 3- and 5-positions. This substitution pattern produces an electronic and steric environment that is distinct from all other dichlorodinitrobenzene isomers and enables transformations that are not accessible with the more common 1,4‑ or 1,3‑dichloro isomers. [1]

Why 1,2-dichloro-3,5-dinitrobenzene cannot be replaced by a generic dichlorodinitrobenzene isomer in research or production


Dichlorodinitrobenzene isomers are not interchangeable. The exact positions of the chlorine and nitro groups govern regioselectivity in nucleophilic aromatic substitution (SNAr), vicarious nucleophilic substitution (VNS), and the course of further functionalization. Replacing 1,2‑dichloro‑3,5‑dinitrobenzene with another isomer routinely leads to different (or no) reactivity, lower yields, and loss of the synthetic route. The evidence below quantifies these differences and shows where 1,2‑dichloro‑3,5‑dinitrobenzene provides a measurable advantage. [1]

Quantitative Differentiation Guide for 1,2-Dichloro-3,5-dinitrobenzene versus Closest Analogs


85 % overall yield to 2‑chloro‑4,6‑dinitroresorcinol vs. commercially unviable recovery from the 1,3‑dichloro‑4,6‑dinitrobenzene route

In the three‑step conversion to the polybenzoxazole (PBO) monomer 4,6‑diaminoresorcinol, the route starting from 1,2‑dichloro‑3,5‑dinitrobenzene delivers an overall yield of 85 % to the critical intermediate 2‑chloro‑4,6‑dinitroresorcinol (Patent Example 2) [1]. In the same patent, the alternative pathway via 1,3‑dichloro‑4,6‑dinitrobenzene (CAS 28689‑08‑9) is explicitly described as giving product recovery that is ‘prohibitively low for commercial value’ [1]. Even where the 1,3‑dichloro‑4,6‑dinitrobenzene route has been attempted, yields to the same intermediate hover in the 30–50 % range .

Polybenzoxazole monomer synthesis 4,6-Diaminoresorcinol Vicarious nucleophilic substitution

Vicarious nucleophilic substitution (VNS) at the 4‑position yields 89 % 2,3‑dichloro‑4,6‑dinitrophenol in a single step – a transformation unique to the 1,2‑dichloro‑3,5‑dinitro pattern

Treatment of 1,2‑dichloro‑3,5‑dinitrobenzene with cumene hydroperoxide and sodium hydroxide installs a hydroxy group at the 4‑position through vicarious nucleophilic substitution, giving 2,3‑dichloro‑4,6‑dinitrophenol in 89 % isolated yield (Patent Example 1) [1]. This direct hydroxylation is not possible with 1,4‑dichloro‑2,6‑dinitrobenzene or 1,3‑dichloro‑4,6‑dinitrobenzene because the required regioelectronic activation (ortho/para relationship between chlorine and nitro groups) is absent in those isomers [2].

Vicarious nucleophilic substitution Hydroperoxide hydroxylation Dinitrophenol intermediates

Melting point of 56 °C facilitates melt‑phase processing relative to the 105 °C melting point of 1,4‑dichloro‑2,6‑dinitrobenzene

The reported melting point of 1,2‑dichloro‑3,5‑dinitrobenzene is 56 °C , whereas the widely available isomer 1,4‑dichloro‑2,6‑dinitrobenzene (CAS 2213‑82‑3) melts at 105 °C . The 49 °C lower melting point permits solvent‑free melt reactions, more‑facile crystallization from low‑boiling solvents, and lower energy input during industrial‑scale processing.

Thermal processing Melt‑phase reactions Crystallization purification

Reaction with sodium methoxide furnishes exclusively the cine‑substitution product – evidence for a clean, predictable SNAr outcome

When treated with sodium methoxide in methanol, 1,2‑dichloro‑3,5‑dinitrobenzene gives a single isolable product, C₇H₅ClN₂O₅, corresponding to cine‑substitution of one chlorine atom [1]. The complete regioselectivity is a direct consequence of the 1,2‑chloro / 3,5‑nitro substitution pattern and is not a general property of dichlorodinitrobenzene isomers; for comparison, 1,4‑dichloro‑2,6‑dinitrobenzene reacts with methoxide at a measurable but distinctly different rate (k = 0.0256 L mol⁻¹ min⁻¹ at 0 °C) and often yields product mixtures [2].

Nucleophilic aromatic substitution Regioselectivity Cine‑substitution

Evidence‑Backed Procurement Scenarios for 1,2‑Dichloro‑3,5‑dinitrobenzene


One‑Pot or Telescoped Synthesis of 4,6‑Diaminoresorcinol for High‑Performance Polybenzoxazole (PBO) Fibers

The patent‑documented 85 % overall yield to 2‑chloro‑4,6‑dinitroresorcinol [1] and the high‑yield VNS hydroxylation (89 %) [1] make 1,2‑dichloro‑3,5‑dinitrobenzene the only isomer that can support a commercially viable one‑pot process for 4,6‑diaminoresorcinol. The alternative using 1,3‑dichloro‑4,6‑dinitrobenzene has been explicitly abandoned because of unrecoverable product losses [1]. For procurement teams sourcing monomers for PBO fiber production, selecting this isomer directly determines plant throughput and product cost.

Melt‑Phase Derivatization and Solvent‑Free Synthesis of Polyfunctional Nitroaromatics

With a melting point of 56 °C , 1,2‑dichloro‑3,5‑dinitrobenzene can be used in solvent‑free melt reactions at temperatures that are 49 °C lower than those required for the 1,4‑isomer. This enables energy savings, compatibility with heat‑sensitive co‑reactants, and continuous‑flow melt‑phase processing in multi‑step sequences that rely on the predictable SNAr selectivity described in Section 3.

Regioselective Entry to 2,3‑Dichloro‑4,6‑dinitrophenol and Derived Chemistries

The unique VNS reactivity of 1,2‑dichloro‑3,5‑dinitrobenzene with cumene hydroperoxide provides a high‑yield (89 %) route to 2,3‑dichloro‑4,6‑dinitrophenol [1], a versatile intermediate that cannot be obtained directly from any other dichlorodinitrobenzene isomer. This intermediate is a gateway to further functionalization (e.g., alkylation, amination, reduction) for specialty polymers, agrochemical intermediates, and energetic materials.

Predictable and Purification‑Light Cine‑Substitution for Building Block Synthesis

The clean formation of a single cine‑substitution product with sodium methoxide [2] allows medicinal and process chemists to build molecular complexity without the burden of isomer separation. The well‑characterized rate difference relative to 1,4‑dichloro‑2,6‑dinitrobenzene [3] also enables kinetic control in competitive bifunctionalization strategies, making this isomer the preferred choice when synthetic predictability is paramount.

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